

Application Notes and Protocols for Immunofluorescence Microscopy of Autophagy using SAR405

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Compound of Interest					
Compound Name:	SAR405				
Cat. No.:	B610686	Get Quote			

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Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key method for monitoring autophagy is through the visualization of autophagosomes, the double-membraned vesicles that sequester cytoplasmic content for degradation. This is commonly achieved by immunofluorescence (IF) microscopy of Microtubule-associated protein 1A/1B-light chain 3 (LC3), a protein that is recruited to the autophagosomal membrane upon autophagy induction, forming distinct puncta.

SAR405 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34).[1][2] VPS34 is a crucial component of the autophagy initiation complex, responsible for generating phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a necessary step for the recruitment of downstream autophagy-related (Atg) proteins and the formation of the autophagosome.[3][4] By inhibiting VPS34, **SAR405** effectively blocks the formation of autophagosomes at an early stage, making it a valuable tool for studying the role of autophagy in various cellular processes.[2][5]



These application notes provide a detailed protocol for utilizing **SAR405** to modulate autophagy and its subsequent analysis by immunofluorescence microscopy of LC3 puncta.

Data Presentation

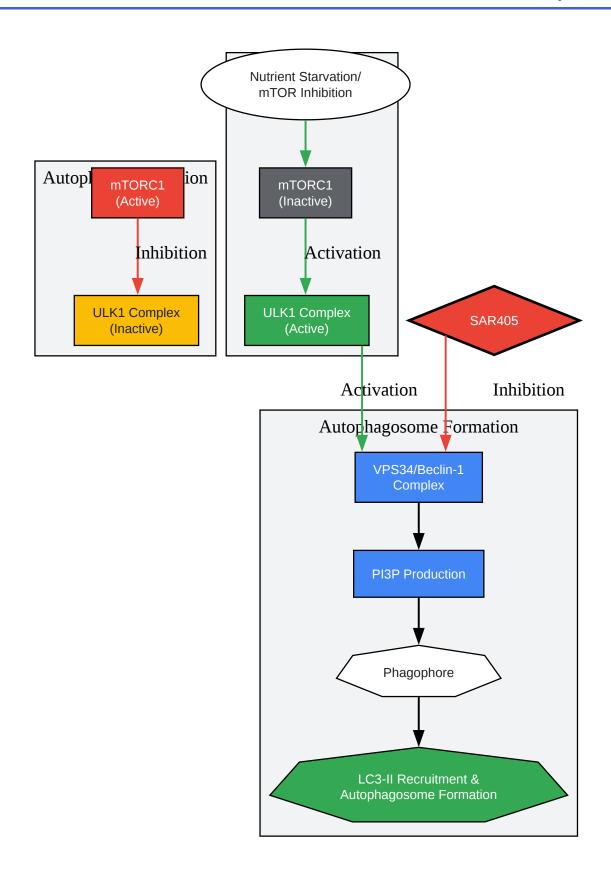
The following table summarizes the quantitative data regarding the inhibitory effect of **SAR405** on autophagy.

Parameter	Cell Line	Condition	SAR405 Concentrati on	Effect	Reference
IC50 for Autophagoso me Formation	GFP-LC3 H1299	mTOR inhibition (1 μM AZD8055)	42 nM	Inhibition of autophagoso me formation	[2]
IC50 for Autophagy Inhibition	GFP-LC3 HeLa	Starvation (EBSS)	419 nM	Inhibition of GFP-LC3 puncta formation	[6]
IC40 for Cell Proliferation (in combination with Everolimus)	ACHN (renal tumor)	Fed	380 nM (SAR405) + 1.8 nM (Everolimus)	Synergistic inhibition of cell proliferation	[7]
IC40 for Cell Proliferation (in combination with Everolimus)	786-O (renal tumor)	Fed	20,816 nM (SAR405) + 0.4 nM (Everolimus)	Synergistic inhibition of cell proliferation	[7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of **SAR405** and the experimental procedure, the following diagrams are provided.

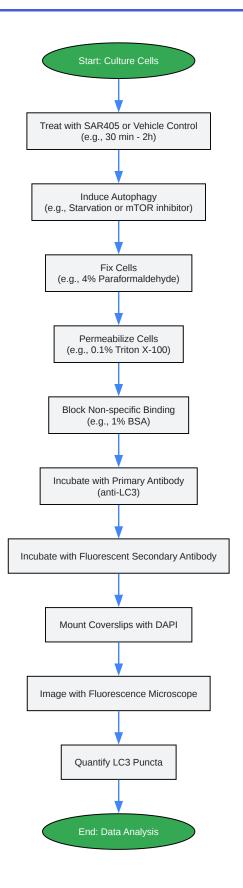




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Caption: Autophagy signaling pathway and the inhibitory action of **SAR405**.





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Caption: Experimental workflow for immunofluorescence analysis of autophagy with SAR405.



Experimental Protocols Materials

- Cell Lines: HeLa, H1299, or other cell lines of interest.
- Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Autophagy Inducers (optional): Earle's Balanced Salt Solution (EBSS) for starvation, or an mTOR inhibitor like Rapamycin or AZD8055.
- SAR405: Stock solution in DMSO.
- Phosphate Buffered Saline (PBS): pH 7.4.
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
- Permeabilization Buffer: 0.1% Triton X-100 in PBS.
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
- Primary Antibody: Rabbit anti-LC3B antibody.
- Secondary Antibody: Alexa Fluor 488 or 594 conjugated goat anti-rabbit IgG.
- Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI).
- Mounting Medium: Antifade mounting medium.
- Glass Coverslips and Microscope Slides.

Protocol for Immunofluorescence Staining of LC3

- Cell Seeding:
 - Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.



- Incubate overnight at 37°C in a humidified incubator with 5% CO2.
- SAR405 Treatment and Autophagy Induction:
 - Pre-treat the cells with the desired concentration of SAR405 (e.g., 100 nM to 10 μM) or vehicle control (DMSO) for 30 minutes to 2 hours.[1]
 - To induce autophagy, replace the culture medium with either starvation medium (EBSS) or medium containing an mTOR inhibitor, along with the same concentration of SAR405 or vehicle.
 - Incubate for the desired time (e.g., 2-4 hours).
- Fixation:
 - Aspirate the medium and wash the cells twice with ice-cold PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with 1% BSA in PBS for 1 hour at room temperature to block nonspecific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-LC3B antibody in 1% BSA in PBS according to the manufacturer's instructions (a typical starting dilution is 1:200 to 1:500).
 - Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.



- Secondary Antibody Incubation:
 - Wash the cells three times with PBS for 5 minutes each.
 - Dilute the fluorescently labeled secondary antibody in 1% BSA in PBS (a typical starting dilution is 1:500 to 1:1000).
 - Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Nuclear Staining and Mounting:
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
 - Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
 - Wash the cells twice with PBS.
 - Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
- Imaging and Quantification:
 - Visualize the cells using a fluorescence or confocal microscope.
 - Capture images of the DAPI (blue) and the fluorescent secondary antibody (e.g., green for Alexa Fluor 488) channels.
 - Quantify the number of LC3 puncta per cell using image analysis software such as ImageJ or CellProfiler. A cell is often considered positive for autophagy if it contains five or more distinct LC3 puncta.

Conclusion

SAR405 is a valuable pharmacological tool for investigating the role of autophagy in cellular physiology and disease. By selectively inhibiting VPS34, it allows for the precise dissection of autophagy-dependent processes. The provided protocol for immunofluorescence microscopy of LC3 puncta offers a robust method for visualizing and quantifying the effects of **SAR405** on



autophagosome formation. This approach, combined with the understanding of the underlying signaling pathways, will aid researchers in advancing our knowledge of autophagy and its therapeutic potential.

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